4-Methyl-5-propyl-1,3-thiazol-2-ylamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12N2S |
|---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
4-methyl-5-propyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H12N2S/c1-3-4-6-5(2)9-7(8)10-6/h3-4H2,1-2H3,(H2,8,9) |
InChI Key |
PZMNTZHFZSFBMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(S1)N)C |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Preparative Routes for 4 Methyl 5 Propyl 1,3 Thiazol 2 Ylamine
Classical Hantzsch Thiazole (B1198619) Synthesis and its Adaptations for Aminothiazoles
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for the construction of the thiazole ring. derpharmachemica.comnih.govbepls.com This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing species. nih.gov For the preparation of 2-aminothiazoles, thiourea (B124793) is the standard reagent that provides the N-C-S fragment necessary for the ring formation and the amino group at the 2-position. nih.govresearchgate.net The reaction mechanism proceeds through the initial formation of an S-alkylated isothiourea intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. nih.gov
Condensation Reactions with Thiourea and α-Haloketones
The most direct application of the Hantzsch synthesis for producing 4-Methyl-5-propyl-1,3-thiazol-2-ylamine involves the reaction between thiourea and an appropriate α-haloketone. The specific precursor required is 3-halo-2-hexanone (e.g., 3-bromo-2-hexanone or 3-chloro-2-hexanone). In this reaction, the thiourea acts as the nucleophile, attacking the carbon bearing the halogen. This is followed by cyclization and dehydration to form the desired 2-aminothiazole (B372263) derivative.
The general reaction is typically carried out by refluxing the reactants in a solvent such as ethanol (B145695). researchgate.net This classical approach is reliable and provides access to a wide variety of substituted 2-aminothiazoles. derpharmachemica.comresearchgate.net
Reaction Scheme for Hantzsch Synthesis:

A general representation of the Hantzsch synthesis for this compound, involving the condensation of 3-halo-2-hexanone with thiourea.
Variations Utilizing Different Carbonyl Precursors
While the use of α-haloketones is standard, concerns about their lachrymatory nature and instability have led to the development of variations. One common adaptation is the in situ generation of the α-haloketone. This can be achieved by reacting a ketone (in this case, 2-hexanone) with a halogenating agent like iodine or N-bromosuccinimide (NBS) directly in the reaction mixture with thiourea. mdpi.comresearchgate.net This one-pot, three-component approach avoids the isolation of the hazardous α-haloketone intermediate. researchgate.netnih.gov For instance, various ketones can be reacted with thiourea and iodine in ethanol to produce 2-aminothiazole derivatives in good yields. mdpi.combohrium.com
Modern and Sustainable Synthetic Approaches
In line with the principles of green chemistry, modern synthetic methods focus on reducing reaction times, minimizing waste, and avoiding harsh conditions. These approaches include the use of catalysts, microwave irradiation, and continuous flow systems. petsd.orgnih.gov
Catalyst-Mediated Reactions for Enhanced Selectivity and Yield
The Hantzsch synthesis can be significantly improved by using catalysts. Various catalysts, including silica (B1680970) chloride, ammonium-12-molybdophosphate, and β-cyclodextrin, have been employed to increase reaction rates and yields under milder conditions. researchgate.netrsc.org For example, silica chloride has been reported as an effective heterogeneous catalyst for the synthesis of 2-aminothiazoles, offering advantages such as simple work-up and catalyst reusability. researchgate.netrsc.org More recently, a novel multifunctional, magnetic nanocatalyst was developed for the one-pot synthesis of 2-aminothiazoles, replacing toxic iodine with trichloroisocyanuric acid (TCCA) as a halogen source. nih.gov
| Catalyst | Key Advantages | Typical Conditions |
|---|---|---|
| Triethylamine (NEt3) | Mild, efficient, simple procedure. bohrium.com | Reflux in Ethanol. bohrium.com |
| Silica Chloride | Heterogeneous, reusable, mild conditions. researchgate.netrsc.org | Varies, often at room temperature or gentle heating. |
| β-Cyclodextrin | Uses aqueous medium, environmentally friendly. rsc.org | Reaction in water. |
| Magnetic Nanocatalyst (Ca/4-MePy-IL@ZY-Fe3O4) | Reusable, easily separated by magnet, high efficiency. nih.gov | One-pot reaction at 80°C in Ethanol. nih.gov |
Microwave-Assisted and Solvent-Free Syntheses
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. petsd.orgjusst.org The synthesis of 2-aminothiazoles via the Hantzsch reaction is significantly faster under microwave irradiation compared to conventional heating, often reducing reaction times from hours to minutes and improving yields. jusst.orgnih.govresearchgate.net This method is considered a green chemistry approach due to its efficiency and reduced energy consumption. jusst.org
Solvent-free, or solid-state, reactions offer further environmental benefits by eliminating the need for potentially toxic solvents. The Hantzsch condensation of α-haloketones with thiourea can be performed under solvent-free conditions, sometimes with microwave irradiation, to rapidly produce 2-aminothiazoles in high yields with a simple work-up procedure. bepls.comorganic-chemistry.org
| Method | Reactants | Reaction Time | Yield |
|---|---|---|---|
| Conventional Reflux | Substituted Ketone, Thiourea, Iodine | 8-10 hours jusst.org | Moderate |
| Microwave Irradiation | Substituted Ketone, Thiourea, Iodine | 5-15 minutes jusst.org | Good to Excellent jusst.orgnih.gov |
Flow Chemistry Techniques in Thiazole Synthesis
Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, scalability, and control over reaction parameters. youtube.com This technology has been successfully applied to the synthesis of 2-aminothiazoles. acs.org A two-step continuous flow process can be developed, starting from an aldehyde which is first α-brominated in a flow reactor. acs.org The resulting α-bromoaldehyde is then directly reacted with thiourea in a second flow module to yield the 2-aminothiazole. This method allows for the safe handling of hazardous reagents like bromine and can be integrated into multi-step syntheses. acs.org The precise control over temperature, pressure, and residence time in a microreactor can lead to higher conversions and purer products compared to batch syntheses. rsc.org
Stereoselective Synthesis of Chiral Derivatives of this compound
The synthesis of chiral derivatives of this compound is a nuanced area of organic chemistry that leverages established principles of asymmetric synthesis. Since the parent molecule is achiral, chirality must be introduced by modifying the core structure or by attaching a chiral substituent. The primary strategies involve the use of chiral building blocks, chiral auxiliaries, or asymmetric catalysis.
A common approach is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea. wikipedia.orgresearchgate.net To generate a chiral derivative, a stereocenter can be incorporated into the α-haloketone precursor. For instance, if a chiral α-halo-ketone is used, the resulting 2-aminothiazole derivative will possess a chiral center at the 4- or 5-position of the thiazole ring.
Another effective method involves derivatizing the 2-amino group of the parent this compound with a chiral reagent. This creates a diastereomeric mixture that can potentially be separated or can be synthesized in a stereoselective manner using a chiral catalyst. This is particularly useful for creating a wide array of chiral derivatives for various applications in medicinal chemistry and materials science. google.com
Below is a table summarizing potential stereoselective strategies for creating chiral derivatives.
| Strategy | Description | Key Reagents/Components | Potential Chiral Product |
| Chiral Pool Synthesis | Utilizes readily available chiral molecules from nature as starting materials. A chiral α-haloketone is synthesized from a chiral precursor. | Chiral α-haloketone, Thiourea | 2-Amino-4-methyl-5-(chiral-propyl-analogue)thiazole |
| Chiral Auxiliary | The achiral aminothiazole is temporarily attached to a chiral auxiliary. A subsequent reaction is directed by the auxiliary to proceed stereoselectively. The auxiliary is then cleaved. | This compound, Chiral Auxiliary (e.g., Evans auxiliary), Electrophile | A chiral α-substituted derivative at the 2-amino position |
| Asymmetric Catalysis | A prochiral substrate is converted to a chiral product using a chiral catalyst. For example, a prochiral ketone precursor could be reduced asymmetrically. | Prochiral ketone, Chiral catalyst (e.g., metal-chiral ligand complex), Reducing agent, Thiourea | Thiazole with a chiral hydroxyl group on the propyl chain |
| Diastereomeric Resolution | The racemic aminothiazole derivative is reacted with a chiral resolving agent to form diastereomeric salts, which are then separated by crystallization, followed by removal of the resolving agent. | Racemic aminothiazole derivative, Chiral acid (e.g., tartaric acid) | Enantiomerically pure aminothiazole derivative |
Purification and Isolation Techniques for Synthetic Intermediates and Final Products
The successful synthesis of this compound and its derivatives is critically dependent on robust purification and isolation protocols for both the intermediate compounds and the final products. The choice of technique is determined by the physical and chemical properties of the compound, such as its polarity, solubility, and stability.
Purification of Intermediates: The primary intermediate in the Hantzsch synthesis is an α-haloketone (e.g., 3-bromo-2-hexanone). These intermediates are often purified by vacuum distillation to remove impurities and unreacted starting materials. For less volatile or thermally sensitive intermediates, column chromatography on silica gel is the preferred method.
Purification of the Final Product: The crude 2-aminothiazole product obtained after the cyclization reaction typically contains unreacted thiourea, side-products, and inorganic salts. A multi-step purification process is often required.
Extraction and Washing: The reaction mixture is often neutralized and then extracted with an organic solvent like ethyl acetate (B1210297). The organic layer is subsequently washed with water and brine to remove water-soluble impurities. rsc.org
Precipitation: In some cases, the 2-aminothiazole can be precipitated from the reaction mixture. For instance, 2-aminothiazole can react with sulfur dioxide to form a water-insoluble compound that precipitates and can be isolated by filtration. google.com The free base is then regenerated in a separate step. google.com
Column Chromatography: This is a highly effective method for obtaining high-purity 2-aminothiazole derivatives. rsc.org Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate or dichloromethane), with the ratio adjusted to achieve optimal separation.
Recrystallization: This is a final purification step for solid products. The crude product is dissolved in a hot solvent in which it has high solubility and then allowed to cool slowly. As the solution cools, the pure compound crystallizes out, leaving impurities behind in the solvent. Common solvents for recrystallizing 2-aminothiazoles include ethanol, isopropanol, or mixtures of ethanol and water.
The following table summarizes the common purification techniques.
| Technique | Principle of Separation | Applicability | Typical Solvents/Materials |
| Extraction | Differential solubility of the compound in two immiscible liquid phases. | Initial work-up to separate the product from aqueous and highly polar impurities. | Ethyl acetate, Dichloromethane, Water, Brine |
| Precipitation | Formation of a solid product from a solution, often by changing temperature, solvent composition, or pH. | Isolation of the crude product from the reaction mixture. google.com | Water, Ethanol, or specific precipitating agents like sulfurous acid. google.com |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase as a liquid mobile phase passes through it. rsc.org | High-purity separation of the final product from closely related impurities and intermediates. | Silica gel, Alumina, Hexane/Ethyl Acetate, Dichloromethane/Methanol (B129727) |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Final purification step to obtain crystalline, high-purity solid product. | Ethanol, Methanol, Isopropanol, Acetone, Water |
Chemical Reactivity and Derivatization Strategies of 4 Methyl 5 Propyl 1,3 Thiazol 2 Ylamine
Reactions Involving the Exocyclic Amine Group
The exocyclic amino group at the C2 position is a primary site for many chemical modifications, behaving as a potent nucleophile. Its reactivity allows for the synthesis of a wide array of derivatives through reactions such as acylation, sulfonylation, and alkylation.
The exocyclic amine of 2-aminothiazole (B372263) derivatives readily undergoes acylation when treated with acylating agents like acid chlorides or anhydrides. mdpi.comnih.govresearchgate.netderpharmachemica.com These reactions typically proceed smoothly to form the corresponding N-(4-methyl-5-propylthiazol-2-yl)amides. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides, a class of compounds with significant chemical and biological interest. nih.gov
Alkylation of 2-aminothiazoles can be more complex, as reaction can occur at either the exocyclic amino nitrogen (N-alkylation) or the endocyclic ring nitrogen (N3-alkylation). researchgate.net The outcome is often dependent on the reaction conditions, the nature of the alkylating agent, and the substitution pattern on the thiazole (B1198619) ring. For 4-methyl-5-propyl-1,3-thiazol-2-ylamine, derivatization at the exocyclic amine is generally favored for creating secondary or tertiary amines.
Table 1: Representative Derivatization Reactions of the Exocyclic Amine Group This table presents generalized reaction schemes for 2-aminothiazole derivatives, applicable to this compound.
| Reaction Type | Reagent Example | Product Type | General Scheme |
|---|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | N-Thiazolyl-acetamide | |
| Sulfonylation | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | N-Thiazolyl-benzenesulfonamide |
| Alkylation | Methyl Iodide (CH₃I) | N-Methyl-thiazol-2-amine | |
The conversion of the 2-amino group into a diazonium salt provides a pathway to a variety of other functional groups. Through treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid), the amino group can be transformed into a diazonium cation (-N₂⁺). nih.goviosrjournals.org This intermediate is highly reactive and can be displaced by various nucleophiles in Sandmeyer or related reactions. wikipedia.orgorganic-chemistry.orgnih.govmasterorganicchemistry.com For instance, reaction with copper(I) halides (CuCl, CuBr) can introduce chloro- or bromo- substituents at the C2 position, replacing the original amino group. nih.govnih.gov
Table 2: Diazotization and Subsequent Sandmeyer Reactions This table illustrates the general transformation of a 2-aminothiazole to a 2-halothiazole via a diazonium salt intermediate.
| Step | Reagents | Intermediate/Product | General Scheme |
|---|---|---|---|
| 1. Diazotization | NaNO₂, HCl (aq), 0-5 °C | Thiazol-2-yl-diazonium salt |
| 2. Sandmeyer Reaction | Copper(I) Chloride (CuCl) | 2-Chloro-4-methyl-5-propyl-1,3-thiazole | |
The nucleophilicity of the exocyclic amino group in 2-aminothiazoles is a subject of considerable study. While it is a primary amine, its reactivity is somewhat attenuated because the lone pair of electrons on the nitrogen can be delocalized into the aromatic thiazole ring. researchgate.net This delocalization contributes to the stability of the molecule but can reduce the availability of the lone pair for nucleophilic attack compared to a typical alkylamine. masterorganicchemistry.com
Despite this, the amino group remains sufficiently nucleophilic to react with a wide range of electrophiles. cu.edu.egresearchgate.net The presence of electron-donating alkyl groups at the C4 (methyl) and C5 (propyl) positions in this compound is expected to enhance the electron density of the ring and, consequently, may slightly increase the nucleophilicity of the exocyclic amine compared to unsubstituted 2-aminothiazole.
Electrophilic Substitution Reactions on the Thiazole Ring
The thiazole ring in 2-aminothiazole derivatives is electron-rich and, in principle, susceptible to electrophilic attack. The directing influence of the 2-amino group strongly favors substitution at the C5 position. rsc.orgnih.gov
For 2-aminothiazoles that are unsubstituted at the C5 position, electrophilic halogenation (e.g., with Br₂ or Cl₂) and nitration (with HNO₃/H₂SO₄) proceed readily at this site. rsc.orgresearchgate.netgoogle.com However, in the case of this compound, the C5 position is blocked by the propyl group.
This substitution pattern significantly hinders direct electrophilic aromatic substitution on the ring. Any attempts at halogenation or nitration under typical electrophilic conditions would likely be unsuccessful or could lead to reactions at other sites, such as the exocyclic amine or oxidation of the thiazole ring, particularly under harsh nitrating conditions. google.comgoogle.com Research on related structures shows that halogenation of 2-aminothiazoles can proceed through an addition-elimination mechanism rather than a direct substitution, but the primary product remains the 5-halo derivative. rsc.org Therefore, functionalization of the thiazole ring at a vacant position would require alternative synthetic strategies, as direct electrophilic substitution is impeded by the existing substitution pattern.
Friedel-Crafts alkylation and acylation are cornerstone reactions for attaching carbon substituents to aromatic rings. These reactions typically require a strong Lewis acid catalyst, such as AlCl₃. However, the application of Friedel-Crafts reactions to 2-aminothiazole systems is problematic. The exocyclic amino group, and to a lesser extent the endocyclic nitrogen, can act as Lewis bases and coordinate strongly with the catalyst. This deactivates the catalyst and the thiazole ring towards the desired electrophilic substitution.
While there is limited specific literature on successful intermolecular Friedel-Crafts reactions for this class of compounds, some intramolecular versions have been reported under specific conditions. researchgate.net For this compound, the inherent basicity of the molecule makes it a poor substrate for standard Friedel-Crafts conditions. Alternative methods are generally preferred for introducing acyl or alkyl groups onto the thiazole ring.
Metal-Catalyzed Cross-Coupling Reactions at the Thiazole Core
The functionalization of the thiazole core in this compound is a key strategy for the synthesis of more complex derivatives. Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, though they typically require prior halogenation of the heterocyclic core. However, recent advances also allow for direct C-H activation.
Suzuki, Sonogashira, and Heck Couplings
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for their ability to form C-C bonds under relatively mild conditions. For a substrate like this compound, these reactions would necessitate the presence of a halide or triflate group on the thiazole ring. The primary positions for such functionalization are the exocyclic amino group or, via synthesis, a halogenated version of the thiazole ring.
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organohalide with a boronic acid or ester using a palladium catalyst and a base. This reaction has been successfully applied to 2-aminobenzothiazole (B30445) derivatives, suggesting its applicability to the this compound scaffold. For instance, a bromo-substituted derivative could be coupled with various aryl or vinyl boronic acids to introduce diverse substituents. The reaction conditions often involve a Pd(0) catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄ in a solvent mixture like toluene/water. Ligand-free Suzuki-Miyaura coupling methodologies have also been developed for sterically hindered benzothiazole (B30560) derivatives, which rely on the coordinating properties of the thiazole nitrogen to form a palladacyclic intermediate.
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. This reaction is co-catalyzed by palladium and copper complexes and proceeds in the presence of a base. The application of this reaction to a halogenated this compound would allow for the introduction of alkyne moieties, which are valuable handles for further chemical transformations. The mechanism involves two independent catalytic cycles for palladium and copper.
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction offers a reliable method for the vinylation of a halogenated thiazole core. It is known for its high chemoselectivity and generally mild reaction conditions.
Below is a summary of typical conditions for these reactions as applied to thiazole-like scaffolds.
| Coupling Reaction | Typical Substrates | Catalyst System | Base | Solvent |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Halide + Boronic Acid/Ester | Pd(PPh₃)₄, Pd(OAc)₂ | K₃PO₄, K₂CO₃, Na₂CO₃ | Toluene/Water, Dioxane, DMF |
| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine, Diisopropylamine | THF, DMF |
| Heck | Aryl/Vinyl Halide + Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) |
C-H Activation and Functionalization
Direct C-H activation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalization (i.e., halogenation) of the substrate. Palladium-catalyzed C-H activation can be an exceptionally suitable method for achieving regioselective substitution on the thiazole ring. Research into the C-H activation of 2-aminothiazole has demonstrated the potential for direct arylation at the C-4 and C-5 positions. In the case of this compound, the C-4 and C-5 positions are already substituted. Therefore, any potential C-H activation on the thiazole core itself is not possible. However, functionalization could be directed to the methyl or propyl substituents under appropriate catalytic conditions, or C-H activation could be employed on an aryl group attached to the 2-amino position following an initial N-arylation reaction. This strategy offers a streamlined pathway to novel analogues with increased molecular complexity.
Ring Transformations and Rearrangements of Thiazole Scaffold
The 1,3-thiazole ring is a stable aromatic scaffold, which contributes to its prevalence in pharmaceuticals. Compared to its oxazole (B20620) counterpart, the thiazole ring exhibits greater stability and is less susceptible to certain rearrangements, such as the Wasserman rearrangement observed in related macrocycles under aerobic conditions. This inherent stability is a key feature of the this compound structure.
Despite its stability, the 2-aminothiazole moiety can serve as a versatile building block for the synthesis of fused heterocyclic systems. These reactions are not rearrangements of the core thiazole ring but rather elaborations that build a new ring onto the existing scaffold. For example, 2-aminothiazoles react with reagents containing two electrophilic centers to form bicyclic structures. A notable example is the reaction with propiolic acid and its esters, which yields 7H-thiazolo[3,2-a]pyrimidin-7-ones. Similarly, reactions with other bifunctional electrophiles can lead to the formation of imidazo[2,1-b]thiazoles. These transformations rely on the nucleophilicity of both the endocyclic nitrogen and the exocyclic amino group.
Reactions with Specific Electrophiles and Nucleophiles
The reactivity of this compound is dictated by the nucleophilic character of the 2-amino group, the endocyclic nitrogen, and the electron-rich thiazole ring.
Reactions with Electrophiles: The exocyclic 2-amino group is a primary site for reactions with a wide range of electrophiles. Its nucleophilicity, although sometimes considered weak due to electron delocalization into the thiazole ring, allows for various transformations.
Acylation and Amide Formation: The amino group can be readily acylated with acid chlorides or anhydrides to form the corresponding amides. This is a common strategy for synthesizing libraries of derivatives for structure-activity relationship studies.
Reaction with Isocyanates: Reaction with isocyanates provides a straightforward route to thiazolyl ureas.
Condensation with Aldehydes: The amino group can condense with aldehydes to form Schiff bases (imines), which can be further modified.
Alkylation: Alkylation of the amino group can lead to secondary or tertiary amines. For example, reaction with 2-chloroethyl bromide can be followed by treatment with hydrazine (B178648) to introduce a hydrazinyl-ethyl side chain.
The thiazole ring itself can also react with electrophiles. 2-aminothiazoles can undergo electrophilic aromatic substitution, typically at the C-5 position. However, in this compound, this position is blocked by the propyl group. This steric hindrance and substitution pattern would likely deactivate the ring towards further electrophilic attack or redirect it to less favorable positions. Studies on 2-aminothiazole have shown that it can react as a carbon nucleophile at C-5 with potent electrophiles like 4,6-dinitrobenzofuroxan.
Reactions with Nucleophiles: The 2-amino group can be converted into a diazonium salt, which can then be displaced by various nucleophiles in Sandmeyer-type reactions. This allows for the replacement of the amino group with halogens (e.g., chloro), cyano, or hydroxyl groups, providing a gateway to a different class of thiazole derivatives.
The table below summarizes key reactions involving the 2-aminothiazole scaffold.
| Reactant Type | Specific Reagent Example | Reactive Site on Thiazole | Product Type |
|---|---|---|---|
| Electrophile (Acylating Agent) | Acetyl Chloride / Acetic Anhydride | 2-Amino Group | N-(thiazol-2-yl)acetamide |
| Electrophile (Alkylating Agent) | 2-Chloroethyl bromide | 2-Amino Group | 2-[(2-chloroethyl)amino]thiazole |
| Electrophile (Aldehyde) | Benzaldehyde | 2-Amino Group | Schiff Base (Imine) |
| Electrophile (Isocyanate) | Phenyl isocyanate | 2-Amino Group | Thiazolyl Urea |
| Bifunctional Electrophile | Propiolic Acid Esters | Endocyclic N and Exocyclic NH₂ | Thiazolo[3,2-a]pyrimidin-7-one |
| Diazotizing Agent / Nucleophile | NaNO₂ / CuCl | 2-Amino Group | 2-Chlorothiazole |
Spectroscopic and Advanced Analytical Methodologies for Characterization of 4 Methyl 5 Propyl 1,3 Thiazol 2 Ylamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationmdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and non-destructive technique for the structural elucidation of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.
¹H and ¹³C NMR Chemical Shift Assignments
In the ¹H NMR spectrum of 4-Methyl-5-propyl-1,3-thiazol-2-ylamine, the chemical shifts of the protons are influenced by their local electronic environment. The protons of the amino group (NH₂) are expected to appear as a broad singlet. The methyl group protons attached to the thiazole (B1198619) ring would resonate as a singlet, while the propyl group would exhibit a characteristic pattern: a triplet for the terminal methyl protons, a sextet for the adjacent methylene (B1212753) protons, and another triplet for the methylene protons directly attached to the thiazole ring.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the thiazole ring would show distinct signals, with their chemical shifts being influenced by the electronegativity of the neighboring sulfur and nitrogen atoms, as well as the attached substituents. The carbons of the methyl and propyl groups will appear in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -NH₂ | Broad singlet | - |
| -CH₃ (ring) | Singlet | Aliphatic region |
| -CH₂- (propyl, α) | Triplet | Aliphatic region |
| -CH₂- (propyl, β) | Sextet | Aliphatic region |
| -CH₃ (propyl, γ) | Triplet | Aliphatic region |
| Thiazole C2 | - | Aromatic/Heteroaromatic region |
| Thiazole C4 | - | Aromatic/Heteroaromatic region |
| Thiazole C5 | - | Aromatic/Heteroaromatic region |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For the propyl group, COSY would confirm the connectivity between the methyl and methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the methyl and propyl groups, as well as any C-H bonds on the thiazole ring if present.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between carbon and proton atoms (typically over two to three bonds). This is crucial for establishing the connectivity of the substituents to the thiazole ring. For instance, correlations would be expected between the protons of the methyl group and the C4 carbon of the thiazole ring, and between the α-methylene protons of the propyl group and the C5 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisnih.govnih.gov
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns, which can provide structural information.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound. nih.gov This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula of this compound as C₇H₁₂N₂S. This is a critical step in verifying the identity of a synthesized compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the parent ion) which is then fragmented, and the resulting fragment ions (daughter ions) are analyzed. This technique helps to elucidate the structure of the molecule by identifying its constituent parts. For thiazole derivatives, common fragmentation pathways involve the cleavage of the thiazole ring and the loss of substituents. rsc.org The fragmentation pattern of this compound would be expected to show characteristic losses of the propyl and methyl groups, as well as fragmentation of the thiazole ring itself.
Table 2: Expected Fragmentation Data for this compound
| Fragment Ion | Description |
| [M]+• | Molecular ion |
| [M - CH₃]+ | Loss of a methyl group |
| [M - C₃H₇]+ | Loss of a propyl group |
| Further fragments | Resulting from thiazole ring cleavage |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysismdpi.comnih.gov
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would be observed for the N-H stretching of the amino group, C-H stretching of the alkyl groups, and vibrations associated with the thiazole ring. The N-H stretching vibrations typically appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and propyl groups would be observed around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole ring are expected in the 1500-1650 cm⁻¹ region. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-S stretching vibration of the thiazole ring, which can sometimes be weak in the IR spectrum, may be more prominent in the Raman spectrum. Studies on similar molecules like 2-aminothiazole (B372263) have shown characteristic Raman bands that can be correlated to the vibrational modes of the thiazole ring and its substituents. researchgate.netresearchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H Stretch | 3300-3500 |
| Alkyl (CH₃, C₃H₇) | C-H Stretch | 2850-3000 |
| Thiazole Ring | C=N Stretch | 1500-1650 |
| Thiazole Ring | C=C Stretch | 1500-1650 |
| Thiazole Ring | C-S Stretch | 600-800 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and intermolecular interactions that govern its packing in the crystal lattice.
While specific crystallographic data for this compound is not publicly available, analysis of closely related thiazole derivatives provides insight into the expected structural features. For instance, studies on various aminothiazole compounds reveal characteristic bond distances and angles for the thiazole ring. nih.govresearchgate.net The C-S bond lengths are typically intermediate between single and double bonds, indicating electron delocalization within the heterocyclic ring. researchgate.net The exocyclic C-N bond of the amine group is expected to be shorter than a typical single bond, suggesting some degree of double bond character.
Intermolecular hydrogen bonding is a prominent feature in the crystal structures of related 2-aminothiazole compounds. researchgate.netresearchgate.net The amino group commonly acts as a hydrogen bond donor, while the endocyclic nitrogen atom of the thiazole ring acts as an acceptor, often leading to the formation of centrosymmetric dimers or extended chain motifs. researchgate.netscielo.org.za These interactions are crucial for stabilizing the crystal structure.
A hypothetical table of crystal data for the title compound, based on known derivatives, is presented below to illustrate the type of information obtained from an X-ray diffraction experiment.
Table 1: Representative Crystal Data and Structure Refinement Parameters for a Thiazole Derivative.
| Parameter | Value |
|---|---|
| Empirical Formula | C19H16N2O5S |
| Formula Weight | 384.41 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 15.6232 (10) |
| b (Å) | 15.0696 (9) |
| c (Å) | 15.9063 (11) |
| β (°) | 98.873 (2) |
| Volume (ų) | 3700.1 (4) |
| Z | 8 |
| Calculated Density (Mg/m³) | 1.380 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor (%) | 4.8 |
Data derived from a representative structure, Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate. researchgate.net
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatography is fundamental to chemical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For this compound, HPLC and GC-MS are particularly powerful tools for quality control and analytical studies.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for assessing the purity of non-volatile and thermally sensitive compounds. A reversed-phase HPLC (RP-HPLC) method would be the standard approach for analyzing this compound. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase.
The development of an HPLC method would involve optimizing several parameters to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurities. Key parameters include the choice of column, mobile phase composition (typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and detection wavelength. nih.gov The amine functional group and the thiazole ring contain chromophores that allow for strong ultraviolet (UV) absorbance, making a UV detector ideal for this analysis.
A typical HPLC method for a related thiazole compound is detailed in the table below, which could serve as a starting point for method development for this compound.
Table 2: Example HPLC Method Parameters for Analysis of Thiazole Derivatives.
| Parameter | Condition |
|---|---|
| Column | ZORBAX SB-C18 (150 x 4.6 mm, 5.0 µm) |
| Mobile Phase | A: 0.1 M Trichloroacetic Acid (pH 1.7)B: Acetonitrile (ACN) |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 355 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Parameters are based on a method developed for a thiazolidine (B150603) derivative, demonstrating a viable approach for related compounds. nih.gov
The retention time of the compound would be a key identifier under specific conditions, while the peak area would be proportional to its concentration, allowing for quantitative purity assessment (e.g., >98%).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing a highly sensitive and specific analytical method. It is suitable for compounds that are volatile and thermally stable. This compound, with a moderate molecular weight, is amenable to GC-MS analysis.
In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. As each component elutes, it enters the mass spectrometer, where it is ionized (commonly by electron impact, EI), and the resulting ions are separated by their mass-to-charge ratio (m/z).
The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint." For this compound, the mass spectrum would be expected to show a molecular ion peak (M+) corresponding to its molecular weight. Characteristic fragmentation patterns would include:
Alpha-cleavage: The bond adjacent to the nitrogen atom of the propyl group could break, leading to the loss of an ethyl radical (•CH2CH3), resulting in a significant fragment ion. libretexts.org
Loss of the Propyl Group: Cleavage of the bond between the thiazole ring and the propyl group would result in a fragment corresponding to the loss of a propyl radical (•C3H7). nih.gov
Ring Fragmentation: The thiazole ring itself can undergo characteristic cleavages.
These predictable fragmentation pathways allow for unambiguous structure confirmation.
Table 3: Predicted Key Mass Fragments for this compound in GC-MS (EI).
| m/z Value (Predicted) | Ion Structure / Identity | Fragmentation Pathway |
|---|---|---|
| 170 | [C8H14N2S]+• | Molecular Ion (M+) |
| 141 | [C6H9N2S]+ | Loss of ethyl radical (•C2H5) from propyl group |
| 127 | [C5H7N2S]+ | Loss of propyl radical (•C3H7) |
| 113 | [C4H5N2S]+ | Cleavage within the propyl group |
Predicted fragmentation based on general principles of mass spectrometry for alkyl amines and heterocyclic compounds. libretexts.orgnih.govmiamioh.edu
By correlating the retention time from the GC with the unique mass spectrum, GC-MS provides a high degree of confidence in both the identification and purity assessment of this compound.
Theoretical and Computational Chemistry Studies of 4 Methyl 5 Propyl 1,3 Thiazol 2 Ylamine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure, geometry, and energetic properties of molecules. For 2-aminothiazole (B372263) derivatives, these methods provide valuable insights into their stability and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. It is frequently employed for the geometry optimization of heterocyclic compounds, including 2-aminothiazole derivatives. For a molecule like 4-Methyl-5-propyl-1,3-thiazol-2-ylamine, DFT calculations, often using the B3LYP functional with a suitable basis set such as 6-311++G(d,p), would be performed to determine its most stable three-dimensional conformation.
These calculations would likely reveal the planarity of the thiazole (B1198619) ring and the preferred orientations of the methyl, propyl, and amino substituents. The electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would also be determined. The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.
Table 1: Predicted Electronic Properties from DFT Calculations on Analogous 2-Aminothiazoles
| Property | Predicted Value/Characteristic for this compound (by analogy) |
|---|---|
| Optimized Geometry | Planar thiazole ring with optimized bond lengths and angles for substituents. |
| HOMO Energy | Localized primarily on the thiazole ring and the amino group, indicating these are the primary sites for electrophilic attack. |
| LUMO Energy | Distributed over the thiazole ring, representing the regions susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | A moderate energy gap, suggesting a balance of stability and reactivity. |
Ab Initio Methods for Energetic and Spectroscopic Property Predictions
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are used for highly accurate calculations of energetic and spectroscopic properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide precise predictions of molecular energies, electron affinities, and ionization potentials.
For this compound, ab initio calculations could be used to predict its vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. Similarly, electronic transition energies can be calculated to predict the ultraviolet-visible (UV-Vis) absorption spectrum. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the molecular structure.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, which has a rotatable propyl group, MD simulations can provide insights into its conformational landscape.
By simulating the motion of the atoms over a period of time, researchers can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors. The simulations can be performed in various environments, such as in a vacuum or in a solvent, to mimic physiological conditions. The results of MD simulations often include trajectories of atomic positions, which can be analyzed to understand the flexibility and dynamics of different parts of the molecule.
Prediction of Reactivity and Reaction Mechanisms through Computational Modeling
Computational modeling can be a powerful tool for predicting the reactivity of a molecule and elucidating potential reaction mechanisms. For this compound, various computational approaches can be employed.
The MEP map generated from DFT calculations can highlight the electron-rich and electron-poor regions of the molecule, predicting the sites most susceptible to electrophilic and nucleophilic attack, respectively. Furthermore, Fukui functions and local softness indices can be calculated to provide a more quantitative measure of the reactivity at different atomic sites.
Computational methods can also be used to model reaction pathways. For instance, the mechanism of a particular chemical transformation involving the amino group or the thiazole ring could be investigated by calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the chemical behavior of the compound.
Computational Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental findings.
For this compound, DFT and other quantum chemical methods can be used to predict various spectroscopic data:
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and are highly sensitive to the electronic environment of the nuclei. Comparing calculated and experimental NMR spectra can aid in the structural elucidation of the molecule.
IR Spectroscopy: Vibrational frequencies and their corresponding intensities can be computed to generate a theoretical IR spectrum. This can help in assigning the vibrational modes observed in an experimental spectrum.
UV-Vis Spectroscopy: Electronic transitions can be calculated using time-dependent DFT (TD-DFT) to predict the absorption wavelengths in the UV-Vis spectrum.
Table 2: Predicted Spectroscopic Data for this compound (by analogy)
| Spectroscopic Technique | Predicted Parameters |
|---|---|
| ¹H NMR | Distinct chemical shifts for the protons on the methyl, propyl, and amino groups, as well as any aromatic protons if applicable. The propyl group would show characteristic splitting patterns. |
| ¹³C NMR | Unique signals for each carbon atom in the molecule, with chemical shifts indicative of their local electronic environment. |
| IR | Characteristic vibrational frequencies for N-H stretching of the amino group, C-H stretching of the alkyl groups, and C=N and C-S stretching of the thiazole ring. |
The comparison of such predicted data with experimental results for 2-aminothiazole derivatives has been shown to be a valuable tool for confirming molecular structures and understanding their electronic properties.
Applications of 4 Methyl 5 Propyl 1,3 Thiazol 2 Ylamine As a Building Block and Precursor in Chemical Synthesis
Role in the Construction of Complex Heterocyclic Systems
The 2-aminothiazole (B372263) core is a fundamental building block for the synthesis of various fused and complex heterocyclic systems. The exocyclic amino group of 4-methyl-5-propyl-1,3-thiazol-2-ylamine can act as a nucleophile, while the endocyclic nitrogen and the C5 position of the thiazole (B1198619) ring can participate in cyclization reactions. This reactivity enables its use in constructing polycyclic compounds with potential biological activities. mdpi.comjocpr.com
Common synthetic strategies involving 2-aminothiazole precursors include:
Condensation Reactions: The amino group readily condenses with carbonyl compounds or their equivalents to form imines (Schiff bases), which can be intermediates for subsequent cyclization steps. mdpi.com
Cycloaddition and Annulation Reactions: The thiazole ring can be functionalized and then used to build fused ring systems. For instance, reactions can lead to the formation of thiazolo[3,2-a]pyrimidines, thiazolo[4,5-d]pyridazines, or other related bicyclic and tricyclic structures. mdpi.com
Acylation and Subsequent Cyclization: Acylation of the amino group with bifunctional reagents can introduce a side chain that subsequently reacts with another part of the molecule to form a new ring. mdpi.com
| Precursor Scaffold | Reagents | Resulting Heterocyclic System | Reaction Type |
| 2-Aminothiazole | Substituted Benzaldehydes, Thiourea (B124793) | Pyrimidine (B1678525) derivatives | Multicomponent Reaction |
| 2-Aminothiazole | Substituted Benzaldehydes, Ethyl Cyanoacetate | Pyran derivatives | Multicomponent Reaction |
| 2-Amino-5-halothiazole | Bifunctional Reagents | Fused Thiazole Systems (e.g., Thiazolopyrimidines) | Nucleophilic Substitution & Cyclization |
| 2-Aminothiazole Derivative | Chloroacetyl Chloride, Secondary Amines | 2-Amino-thiazole-5-carboxylic acid phenylamides | Acylation & Substitution |
These synthetic routes demonstrate the utility of the 2-aminothiazole scaffold in generating molecular complexity from relatively simple starting materials.
Utilization in the Synthesis of Ligands for Metal Complexes
The nitrogen atoms within the this compound structure—both in the thiazole ring and the exocyclic amino group—are effective coordination sites for metal ions. This makes the compound and its derivatives valuable precursors for synthesizing ligands for metal complexes. vulcanchem.comorientjchem.org These ligands can chelate with various transition metals, forming stable complexes.
The synthesis of such ligands often involves the initial formation of a Schiff base. The 2-amino group can be condensed with an aldehyde or ketone to introduce an imine functionality, expanding the coordinating capabilities of the molecule. The resulting Schiff base ligands can be tetradentate, coordinating with metal ions such as Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). orientjchem.org The general procedure involves reacting the thiazole-derived ligand with a metal salt (e.g., nitrates or acetates) in a suitable solvent like methanol (B129727) or ethanol (B145695), often with gentle heating to facilitate complex formation. orientjchem.orgnih.gov
| Ligand Type | Metal Ion Examples | Coordination Sites | Potential Application Area |
| Thiazole-derived Schiff Base | Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Imine Nitrogen, Thiazole Nitrogen | Catalysis, Materials Science |
| Unmodified 2-Aminothiazole | Various Transition Metals | Amino Nitrogen, Thiazole Nitrogen | Catalysis, Medicinal Chemistry |
| Thiazol-5-ylidene | Group 9, 10, 11 Metals | Carbene Carbon | Homogeneous Catalysis |
The coordination chemistry of these thiazole-based ligands is a rich field, with the resulting metal complexes being explored for applications in catalysis and materials science. vulcanchem.comnih.gov
Precursor for Advanced Organic Materials (excluding material properties)
The structural features of this compound make it a candidate for incorporation into larger organic structures, such as polymers and dyes. The reactive amino group provides a convenient handle for polymerization or for grafting the thiazole unit onto a polymer backbone. jocpr.com
Synthetic methodologies for integrating 2-aminothiazole units into advanced materials include:
Polycondensation: The amino group can react with difunctional monomers, such as diacyl chlorides or diisocyanates, to form polyamides or polyureas, respectively. The thiazole ring becomes a recurring unit within the polymer chain.
Synthesis of Azo Dyes: The amino group can be diazotized and then coupled with electron-rich aromatic compounds (e.g., phenols or anilines) to produce azo dyes. The thiazole moiety in such dyes acts as a heterocyclic component that can influence the final color and properties of the material.
The synthesis of these materials relies on standard organic reactions applied to the versatile 2-aminothiazole scaffold, allowing for the systematic design of new functional organic materials.
Design and Synthesis of Chemically Diverse Compound Libraries
In the field of drug discovery and medicinal chemistry, 2-aminothiazole is considered a "privileged scaffold" due to its presence in numerous biologically active compounds. mdpi.com this compound serves as an excellent starting point for generating chemically diverse compound libraries for high-throughput screening. Its structure offers several points for diversification.
The primary sites for chemical modification are:
The C2-Amino Group: This group can be readily acylated, alkylated, sulfonylated, or used to form ureas and thioureas, allowing for the introduction of a vast range of functional groups. vulcanchem.com
The C5 Position: While substituted with a propyl group in the title compound, in other analogues, this position can be functionalized through electrophilic substitution reactions, such as halogenation, which then allows for further modifications via cross-coupling reactions (e.g., Suzuki or Heck). mdpi.comjocpr.com
The Thiazole Ring Nitrogen: The N3 atom can be quaternized to form thiazolium salts, which are precursors to N-heterocyclic carbenes or other reactive species. nih.gov
| Diversification Site | Reaction Type | Reagents | Resulting Functional Group |
| C2-Amino Group | Acylation | Acid Chlorides, Anhydrides | Amide |
| C2-Amino Group | Alkylation | Alkyl Halides | Secondary/Tertiary Amine |
| C2-Amino Group | Reductive Amination | Aldehydes, Ketones | N-Alkyl/N-Aryl Amine |
| C5 Position | Halogenation | NBS, I₂ | Bromo, Iodo |
| C5-Halo Position | Suzuki Coupling | Arylboronic Acids | Aryl |
This strategic functionalization enables the creation of large libraries of related compounds, where each molecule has a subtle structural variation, facilitating structure-activity relationship (SAR) studies. nih.gov
Integration into Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains significant portions of all the starting materials. The 2-aminothiazole scaffold is an ideal substrate for MCRs due to its inherent reactivity. mdpi.com
This compound can participate in MCRs to rapidly generate complex molecular structures. For example, 2-aminothiazoles are known to react with an aldehyde and an active methylene (B1212753) compound in a catalyst-free system to produce highly functionalized pyrimidine or pyran derivatives. mdpi.comnih.gov A notable example is the reaction between a 2-aminothiazole, an aldehyde, and barbituric acid, which yields complex barbiturate (B1230296) derivatives in a green, efficient manner. nih.gov
The key advantages of using this precursor in MCRs are:
Atom Economy: MCRs are inherently efficient, minimizing waste.
Step Economy: Complex molecules are built in a single synthetic operation, reducing time and resources.
Diversity: By simply varying the different components (e.g., the aldehyde or the third reactant), a wide range of structurally diverse products can be accessed from the common 2-aminothiazole core.
These features make MCRs involving 2-aminothiazole derivatives a powerful tool in modern organic synthesis for building libraries of complex heterocyclic compounds. nih.gov
Structure Reactivity Relationships Within 4 Methyl 5 Propyl 1,3 Thiazol 2 Ylamine Derivatives
Influence of Substituent Effects on Reaction Selectivity and Rate
The rate and selectivity of chemical reactions involving 4-methyl-5-propyl-1,3-thiazol-2-ylamine derivatives are profoundly influenced by the electronic properties of substituents on the thiazole (B1198619) ring and the exocyclic amino group. The inherent electronic nature of the parent molecule features a strong electron-donating 2-amino group, which significantly enhances the electron density of the thiazole ring, making it more susceptible to electrophilic attack. The methyl and propyl groups at positions C4 and C5, respectively, are also electron-donating through an inductive effect, further activating the ring.
The primary sites of reactivity on the 2-aminothiazole (B372263) ring are the exocyclic amino group and the C5 position of the ring. Halogenation, for instance, typically occurs at the C5 position via an addition-elimination mechanism. The rate of such electrophilic substitution reactions is expected to be sensitive to the nature of other substituents present on the ring or the amino group.
Electron-Donating Groups (EDGs) , such as alkoxy or additional alkyl groups, when introduced to the scaffold, would be expected to further increase the electron density of the thiazole ring. This would, in turn, accelerate the rate of electrophilic aromatic substitution reactions. The regioselectivity would likely remain directed towards the most nucleophilic site, which is typically the C5 position, unless it is already substituted.
Electron-Withdrawing Groups (EWGs) , such as nitro or cyano groups, would have the opposite effect. By withdrawing electron density from the thiazole ring, they would decrease its nucleophilicity and thus slow down the rate of electrophilic substitution. The presence of a strong EWG could also alter the regioselectivity of a reaction, potentially directing incoming electrophiles to other positions if the primary site is sufficiently deactivated.
The following interactive table illustrates the predicted qualitative effects of different substituent types on the rate of a hypothetical electrophilic substitution reaction at the C5 position of a this compound derivative.
| Substituent (R) | Position | Electronic Effect | Predicted Effect on Reaction Rate |
| -OCH₃ | on N of amino group | Strong Electron-Donating (Resonance) | Significant Increase |
| -CH₃ | on N of amino group | Electron-Donating (Inductive) | Moderate Increase |
| -H | on N of amino group | Reference | - |
| -COCH₃ | on N of amino group | Electron-Withdrawing (Resonance) | Significant Decrease |
| -NO₂ | at C4 or C5 (hypothetical) | Strong Electron-Withdrawing (Resonance & Inductive) | Drastic Decrease |
These predictions are based on established principles of physical organic chemistry. Quantitative assessment of these effects can be achieved through kinetic studies and the application of linear free-energy relationships, such as the Hammett equation. A Hammett plot for a reaction series of substituted this compound derivatives would involve plotting the logarithm of the rate constant against the appropriate substituent constant (σ). A negative slope (ρ < 0) would indicate that the reaction is favored by electron-donating groups, which is typical for electrophilic aromatic substitution. Conversely, a positive slope (ρ > 0) would suggest that electron-withdrawing groups accelerate the reaction, which might be the case for nucleophilic aromatic substitution on a suitably activated thiazole ring.
Stereoelectronic Factors Governing Chemical Transformations
Beyond simple electronic effects, stereoelectronic factors play a critical role in determining the reactivity and outcome of chemical transformations involving this compound derivatives. These factors relate to the spatial arrangement of orbitals and the influence of steric hindrance on the transition state of a reaction.
The planarity of the thiazole ring and the orientation of the exocyclic amino group influence the extent of orbital overlap and, consequently, the delocalization of the nitrogen lone pair into the ring. This delocalization is a key factor in the activation of the ring towards electrophiles. Any substituent or conformational constraint that disrupts this planarity could reduce the reactivity of the ring.
Steric hindrance from the methyl group at C4 and the propyl group at C5 can influence the approach of reagents. For reactions occurring at the exocyclic amino group, bulky substituents on the nitrogen atom or at the C4 position could sterically hinder the approach of an electrophile. Similarly, for reactions at the thiazole ring itself, the alkyl groups at C4 and C5 can influence the regioselectivity by making one site more sterically accessible than another. For instance, in reactions involving the C5 position, the propyl group might exert a greater steric influence than the methyl group at C4, potentially affecting the orientation of the transition state.
In reactions that create new stereocenters, the existing stereochemistry of substituents can direct the formation of a specific diastereomer. While the parent this compound is achiral, derivatives with chiral substituents would be subject to diastereoselective transformations.
Computational studies on related 2-aminothiazole systems have highlighted the importance of the approach trajectory of reagents and the stability of different transition state geometries. These studies can provide valuable insights into the preferred reaction pathways and the origins of observed selectivities.
Mechanistic Insights from Structure-Reactivity Correlations
Correlating the structure of this compound derivatives with their reactivity provides profound insights into the underlying reaction mechanisms. By systematically varying substituents and observing the effects on reaction rates and products, a detailed picture of the transition state and the reaction pathway can be constructed.
As mentioned, Hammett plots are a powerful tool for this purpose. The sign and magnitude of the reaction constant (ρ) can reveal the nature of the charge development in the rate-determining step of a reaction.
A large negative ρ value for a reaction would imply the development of a significant positive charge in the transition state, consistent with an electrophilic attack on the thiazole ring being the rate-determining step.
A small ρ value would suggest that there is little change in charge at the reaction center in the transition state.
A positive ρ value would indicate the development of a negative charge, characteristic of a nucleophilic attack.
For example, in a hypothetical study of the acylation of the exocyclic amino group in a series of C4-substituted-5-propyl-1,3-thiazol-2-ylamines, a negative ρ value would be expected, as electron-donating groups on the thiazole ring would increase the nucleophilicity of the amino group.
Kinetic isotope effects (KIEs) can also provide mechanistic details. For instance, by comparing the rate of a reaction with a deuterated substrate to that of the non-deuterated analog, it is possible to determine if a particular C-H bond is broken in the rate-determining step. This would be particularly useful in studying electrophilic substitution reactions where the cleavage of the C5-H bond might be rate-limiting under certain conditions.
Computational chemistry offers a complementary approach to gaining mechanistic insights. Density Functional Theory (DFT) calculations can be used to model the reaction pathways, locate transition states, and calculate activation energies. These theoretical studies can help to rationalize experimental observations and to predict the reactivity of new derivatives. For instance, a computational study could elucidate the detailed mechanism of a Diels-Alder reaction involving a 4-alkenyl-2-aminothiazole derivative, explaining the observed regio- and diastereoselectivity by analyzing the energies of the different possible transition states.
By combining experimental kinetic data with computational modeling, a comprehensive understanding of the structure-reactivity relationships within the this compound family of compounds can be achieved, facilitating their application in various fields of chemical synthesis.
Future Perspectives and Emerging Research Directions for 4 Methyl 5 Propyl 1,3 Thiazol 2 Ylamine Chemistry
Novel Synthetic Methodologies for Accessing Structurally Diverse Analogues
The future of synthesizing analogues of 4-Methyl-5-propyl-1,3-thiazol-2-ylamine will heavily rely on innovative strategies that offer efficiency, diversity, and sustainability. Traditional methods, like the Hantzsch reaction, are being supplemented and replaced by more sophisticated approaches.
Multi-component Reactions (MCRs) are poised to be particularly impactful. These one-pot reactions combine three or more reactants to form a product that incorporates substantial parts of all starting materials, offering high atom economy and operational simplicity. nih.govacs.org For instance, a green MCR approach for synthesizing novel pyrazole-linked thiazoles at room temperature has been reported, demonstrating a one-pot C–C, C–N, and C–S bond-forming process. acs.org Applying MCRs to the synthesis of this compound analogues would allow for the rapid generation of a library of compounds by varying the initial building blocks, such as different α-haloketones, thioureas, and other components. iau.irresearchgate.net
Domino and Cascade Reactions also offer an elegant route to complex thiazole (B1198619) derivatives from simple precursors in a single operation. nih.govnih.gov These processes, where subsequent reactions occur spontaneously after an initial transformation, minimize purification steps and reduce waste.
Continuous Flow Chemistry presents a significant advancement over traditional batch processing. A two-step flow synthesis of 2-aminothiazoles starting from aldehydes has been successfully developed, showcasing improved reaction efficiency and selectivity. acs.org This methodology could be adapted for the large-scale, safe, and efficient production of this compound and its derivatives.
The following table summarizes emerging synthetic strategies applicable to generating analogues.
| Synthetic Methodology | Description | Potential Application for Analogues |
| Multi-component Reactions (MCRs) | One-pot synthesis involving three or more starting materials to create complex molecules. nih.goviau.ir | Rapid generation of a diverse library of substituted 2-aminothiazoles by varying aldehyde, amine, and sulfur sources. |
| Domino/Cascade Reactions | A sequence of intramolecular reactions triggered by a single event, forming multiple bonds in one operation. nih.gov | Efficient construction of fused-ring systems or highly functionalized thiazole cores. |
| Continuous Flow Chemistry | Reactions are performed in a continuously flowing stream within a reactor. acs.org | Scalable, safe, and high-throughput synthesis with improved control over reaction parameters. acs.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates. asianpubs.org | Reduction in reaction times and improved yields for Hantzsch-type condensations and subsequent modifications. |
Exploration of Previously Untapped Reactivity Patterns
Future research will undoubtedly focus on uncovering new ways to functionalize the this compound core. This involves moving beyond classical reactions and exploring modern catalytic methods.
C–H Functionalization is a powerful tool for directly modifying the thiazole scaffold without the need for pre-functionalized starting materials. rsc.orgnih.gov Palladium-catalyzed regioselective C–H alkenylation has been used to create diversified thiazole derivatives with substituents at the C-2, C-4, and C-5 positions. rsc.org Applying such methods to this compound could enable direct arylation, alkylation, or alkenylation at specific positions on the thiazole ring, providing rapid access to novel analogues. numberanalytics.comresearchgate.net
Photoredox Catalysis is another emerging area, utilizing visible light to initiate chemical transformations under mild conditions. rsc.org This strategy has been employed for the synthesis of 2-substituted benzothiazoles and C-benzothiazolyl glycosides. rsc.orgnih.gov Its application could unlock new reaction pathways for the derivatization of this compound, such as radical additions or cross-coupling reactions that are inaccessible through traditional thermal methods. organic-chemistry.org
The reactivity of the exocyclic amino group also offers opportunities. While acylation and alkylation are common, future work may explore its role in directing C-H activation or participating in novel cyclization reactions to build fused heterocyclic systems.
Advanced Characterization Techniques for In-depth Mechanistic Understanding
A deeper understanding of reaction mechanisms and the precise structure of novel analogues requires the application of sophisticated analytical techniques.
In-situ Reaction Monitoring , particularly using spectroscopic methods, is crucial for optimizing reaction conditions and understanding kinetic profiles. Low-field Nuclear Magnetic Resonance (NMR) spectroscopy has been demonstrated for the real-time monitoring of a Hantzsch thiazole synthesis in a continuous flow setup. analytik.news This process analytical technology (PAT) allows for immediate feedback and control, which is essential for process intensification and ensuring product quality. analytik.news
Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), are indispensable for the unambiguous structural elucidation of complex, multifunctionalized thiazole derivatives. mdpi.com High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, confirming elemental compositions. derpharmachemica.com Furthermore, X-ray crystallography remains the gold standard for determining the three-dimensional structure of crystalline derivatives, providing invaluable insights into conformation and intermolecular interactions that can inform computational models.
Computational Design of New Chemical Entities Based on the Thiazole Scaffold
In silico methods are becoming central to modern drug discovery and materials science, enabling the rational design of new molecules with desired properties and reducing the need for extensive trial-and-error synthesis.
Molecular Docking and Virtual Screening are powerful computational tools for identifying potential biological targets for thiazole derivatives. asianpubs.orgekb.eg These methods predict the binding affinity and orientation of a ligand within the active site of a protein. asianpubs.orgresearchgate.net For example, a library of thiazole-based compounds can be virtually screened against a panel of cancer-related proteins like PI3K/mTOR or Bcl-2 to identify promising lead candidates for development as anticancer agents. primescholars.comnih.gov The this compound scaffold can serve as the starting point for designing focused libraries for such screening campaigns. researchgate.netjddtonline.info
Quantitative Structure-Activity Relationship (QSAR) studies correlate variations in the chemical structure of compounds with changes in their biological activity. A QSAR model was successfully generated for a series of 2-aminothiazole (B372263) derivatives to understand their inhibitory activity against Hec1/Nek2 proteins, which are crucial for cancer cell proliferation. tandfonline.com
Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of ligand-protein complexes over time, helping to assess the stability of interactions predicted by docking. nih.govresearchgate.net MD simulations have been used to analyze conformational changes induced by thiazole-based inhibitors in proteins like Bcl-2. nih.govresearchgate.net
The table below outlines key computational approaches for designing novel thiazole-based molecules.
| Computational Method | Description | Application Example |
| Virtual Screening | High-throughput docking of large compound libraries against a biological target. researchgate.net | Identifying potential inhibitors of Coronavirus 3CLpro enzymes from a library of thiazole derivatives. researchgate.net |
| Molecular Docking | Predicts the preferred orientation and binding affinity of one molecule to a second. ekb.eg | Evaluating the binding of novel 2-aminothiazole derivatives to oxidoreductase proteins. asianpubs.org |
| QSAR | Correlates molecular descriptors with biological activity to predict the activity of new compounds. tandfonline.com | Developing a model to predict the Hec1/Nek2 inhibitory activity of 2-aminothiazole derivatives. tandfonline.com |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules to study stability and conformational changes. nih.gov | Assessing the stability of a thiazole-based ligand within the binding pocket of the Bcl-2 protein. primescholars.com |
Integration with Artificial Intelligence and Machine Learning in Synthetic Planning
The synergy between artificial intelligence (AI), machine learning (ML), and chemical synthesis is set to revolutionize how chemists design and execute synthetic routes.
Q & A
Q. What are the established synthetic routes for 4-methyl-5-propyl-1,3-thiazol-2-ylamine, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves cyclocondensation of thiourea derivatives with α-halo ketones. For example, derivatives like 5-(3-chlorobenzyl)-1,3-thiazol-2-ylamine (yield: 86%) and 5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-ylamine (yield: 80%) were synthesized via refluxing intermediates in acetic acid. Key parameters include solvent choice (e.g., acetic acid for protonation), reaction time (3–5 hours), and stoichiometric ratios of reagents. Sodium acetate is often used to buffer acidic conditions, ensuring optimal cyclization .
Q. How is structural purity confirmed for this compound?
- Methodological Answer : Analytical techniques include:
- ¹H-NMR : Peaks at δ 3.85–3.89 ppm (CH₂), δ 6.54–6.68 ppm (NH₂ and thiazole protons), and aromatic protons (δ 7.02–7.17 ppm) confirm substitution patterns.
- Elemental Analysis : Discrepancies between calculated and observed values (e.g., C: 53.45% vs. 53.10%) highlight impurities, necessitating recrystallization (e.g., from DMF/acetic acid) .
- Melting Point : Sharp ranges (99–101°C or 115–117°C) indicate purity .
Q. What are the physicochemical properties of this compound?
- Methodological Answer :
- Molecular Formula : C₆H₁₀N₂S (molecular weight: 142.22 g/mol) .
- Stability : Thiazoles are generally stable under inert atmospheres but may degrade under prolonged UV exposure. Store at 2–8°C in amber vials.
- Solubility : Moderate solubility in polar aprotic solvents (DMF, DMSO) but limited in water; solubility tests should precede biological assays .
Advanced Research Questions
Q. How can mechanistic insights improve the synthesis of thiazol-2-ylamine derivatives?
- Methodological Answer :
- Acid Catalysis : Acetic acid facilitates protonation of intermediates, accelerating cyclization. Sodium acetate buffers the pH to ~4.5, preventing over-acidification and side reactions .
- Substituent Effects : Electron-donating groups (e.g., methyl) on aryl rings enhance yields by stabilizing transition states. Steric hindrance from bulky substituents (e.g., propyl) may reduce reactivity, requiring optimized temperatures .
Q. What strategies resolve contradictions in spectroscopic data for thiazole derivatives?
- Methodological Answer :
- Comparative Analysis : Cross-check ¹H-NMR shifts with structurally analogous compounds (e.g., 5-phenylthiazol-2-ylamine derivatives). Discrepancies in NH₂ proton integration may indicate tautomerism or solvent effects.
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., methyl vs. propyl positioning) .
- LC-MS : Detects trace impurities (e.g., unreacted starting materials) that skew elemental analysis .
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for antimicrobial applications?
- Methodological Answer :
- Bioisosteric Replacement : Replace the propyl group with fluorinated alkyl chains to enhance lipophilicity and membrane penetration.
- Heterocyclic Hybrids : Fuse with triazole or benzimidazole moieties (e.g., compounds 9a–9e) to broaden antimicrobial spectra. Docking studies (e.g., with bacterial dihydrofolate reductase) predict binding modes .
- pH-Dependent Activity : Test antimicrobial efficacy at varying pH levels, as seen in thiadiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
